2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide
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Description
2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
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Biological Activity
The compound 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's structure can be delineated as follows:
- Core Structure : Pyrazolo[3,4-d]pyrimidine
- Functional Groups : Hydroxyethyl, thioether linkage, mesitylacetamide
Research indicates that compounds similar to this pyrazolo derivative often exhibit biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazolo derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to modulate inflammatory responses, which is crucial in cancer progression and other diseases.
Anticancer Activity
Recent studies have shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of compounds similar to this compound.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF7 (Breast) | 3.79 | Induces apoptosis |
Compound B | A549 (Lung) | 26 | Inhibits cell proliferation |
Compound C | NCI-H460 (Lung) | 42.30 | Modulates inflammatory pathways |
Antiviral Activity
The antiviral potential of pyrazolo derivatives has also been explored. They have shown promising results against viruses by inhibiting viral replication and disrupting viral life cycles.
Compound | Virus | EC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound D | HIV | 0.20 | Inhibits reverse transcriptase |
Compound E | HCV | 0.35 | Blocks viral entry |
Case Studies
Several case studies highlight the effectiveness of pyrazolo derivatives in clinical and preclinical settings:
- Case Study on Anticancer Efficacy : A study involving a derivative similar to our compound showed a significant reduction in tumor size in xenograft models when administered at dosages correlating with observed IC50 values in vitro.
- Antiviral Screening : A recent screening of various pyrazolo compounds against HIV revealed that certain modifications to the core structure enhanced their potency and selectivity for viral targets.
Properties
IUPAC Name |
2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-10-6-11(2)15(12(3)7-10)20-14(25)9-27-18-21-16-13(17(26)22-18)8-19-23(16)4-5-24/h6-8,24H,4-5,9H2,1-3H3,(H,20,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSQMQPXYMJGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.